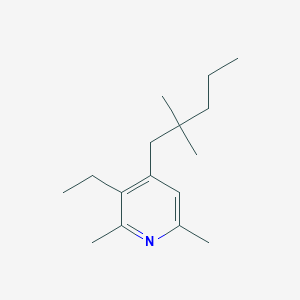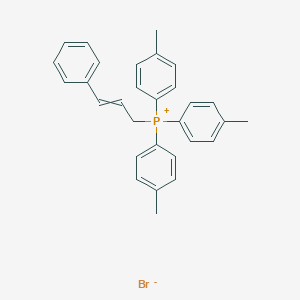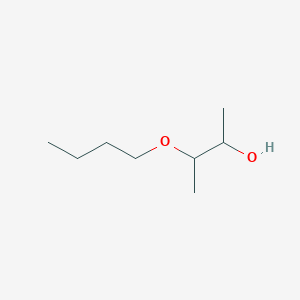
3-Butoxybutan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxybutan-2-OL is an organic compound with the chemical formula C8H18O2. It is a type of glycol ether, which is a class of compounds known for their solvent properties. This compound is used in various industrial applications due to its ability to dissolve both water-soluble and oil-soluble substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Butoxybutan-2-OL can be synthesized through several methods. One common method involves the reaction of butanol with ethylene oxide in the presence of a catalyst. This reaction produces this compound along with other by-products. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where butanol and ethylene oxide are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product. The process is optimized to maximize yield and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Butoxybutan-2-OL undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur when this compound is treated with halogens such as chlorine (Cl2) or bromine (Br2).
Aplicaciones Científicas De Investigación
3-Butoxybutan-2-OL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Butoxybutan-2-OL involves its interaction with various molecular targets. As a solvent, it can disrupt the interactions between molecules, thereby enhancing the solubility of substances. In biological systems, it can interact with cell membranes and proteins, altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Butoxyethanol: Similar to 3-Butoxybutan-2-OL, 2-Butoxyethanol is a glycol ether with solvent properties.
Ethylene Glycol: Ethylene glycol is another glycol ether that is used as an antifreeze and in the production of polymers.
Uniqueness
This compound is unique due to its specific chemical structure, which provides it with a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of substances, distinguishing it from other similar compounds .
Propiedades
Número CAS |
139253-95-5 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
3-butoxybutan-2-ol |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-10-8(3)7(2)9/h7-9H,4-6H2,1-3H3 |
Clave InChI |
MONVPAREHNUIAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


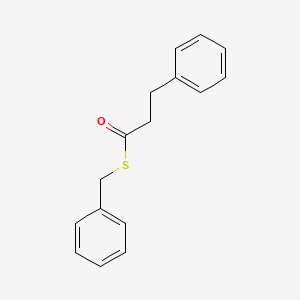

![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
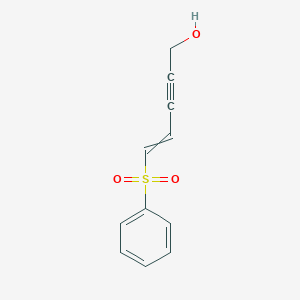
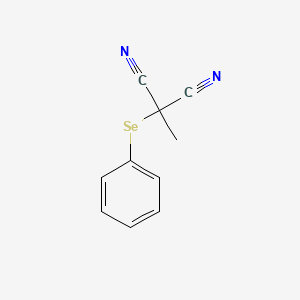

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)


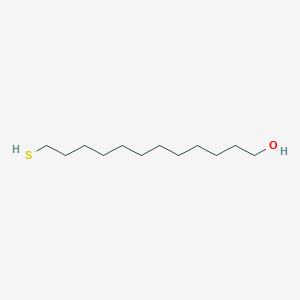
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
